2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
- Cyclopropylation can be achieved using cyclopropyl bromide in the presence of a base like potassium carbonate.
Attachment of the Dimethoxyphenyl Group:
- The dimethoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of 3,5-dimethoxyphenyl and a palladium catalyst.
Formation of the Carboxamide Group:
- The final step involves the introduction of the carboxamide group through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydroimidazo[1,2-b]pyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydroimidazo[1,2-b]pyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyridazine Core:
- Starting with a suitable pyridazine derivative, such as 3,6-dichloropyridazine.
- Reacting with an appropriate amine to form the imidazo[1,2-b]pyridazine core under basic conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Other molecules featuring a cyclopropyl group, which can influence biological activity.
Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group, known for their potential bioactivity.
Uniqueness: 2-Cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of its structural features, which may confer distinct biological properties compared to other similar compounds. Its specific arrangement of functional groups can result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-7-12(8-14(9-13)25-2)19-18(23)15-5-6-17-20-16(11-3-4-11)10-22(17)21-15/h5-11H,3-4H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHRROWSWBGZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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